Product packaging for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde(Cat. No.:CAS No. 158945-90-5)

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

Cat. No.: B136328
CAS No.: 158945-90-5
M. Wt: 146.15 g/mol
InChI Key: YQBSUXIKIKPLOP-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde (CAS 158945-90-5) is a versatile nitrogen-fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. Its molecular formula is C8H6N2O with a molecular weight of 146.146 g/mol . This carbaldehyde derivative is a critical synthetic intermediate for constructing polycyclic N-fused heteroaromatics, which are valuable structures in drug discovery . Research has demonstrated its utility in facile, modular synthesis protocols, such as acid-catalyzed reactions with o-phenylenediamines, to generate novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids . The resulting compounds have shown unique and promising photophysical properties, including deep blue emission in the aggregated and solid states, making them candidates for applications in organic light-emitting diodes (OLEDs) and as bioimaging probes due to good cell permeability and negligible phototoxicity . Furthermore, the pyrrolo[1,2-a]pyrazine core is a significant pharmacophore found in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, antioxidant, and antitumor effects . Its reactivity, particularly at the aldehyde functional group, allows for diverse chemical modifications and decoration of the core structure, enabling the expansion of chemical space for biological evaluation and the development of new therapeutic leads . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B136328 Pyrrolo[1,2-a]pyrazine-6-carbaldehyde CAS No. 158945-90-5

Properties

IUPAC Name

pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBSUXIKIKPLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633331
Record name Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158945-90-5
Record name Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via initial activation of DMF by POCl₃ to form the chloroiminium ion, which electrophilically attacks the pyrrolo[1,2-a]pyrazine core. Density functional theory (DFT) calculations confirm that the C6 position exhibits the highest electron density due to conjugation with the pyrazine nitrogen lone pairs, leading to exclusive C6-formylation regardless of pre-existing substituents at C1 or C3.

Optimization Parameters

Key variables influencing yield include:

  • Temperature : 0–5°C for reagent addition, followed by gradual warming to 60°C.

  • Stoichiometry : 2.5 equivalents of POCl₃ and 3.0 equivalents of DMF per mole of substrate.

  • Workup : Quenching with aqueous NaHCO₃ to neutralize excess POCl₃, followed by extraction with dichloromethane.

Substrate Scope and Yields

Substrate (R₁, R₂)Reaction Time (h)Yield (%)
H, Ph486
Me, Ph578
H, 4-MeO-C₆H₄682
Me, 2-Thienyl4.571

Data from demonstrate consistent C6-selectivity across diverse substrates, with electron-donating groups (e.g., 4-MeO-C₆H₄) enhancing yields via resonance stabilization of the intermediate.

Cyclization of 2-Formylpyrrole Enaminones

This two-step approach leverages 2-formylpyrrole enaminones as advanced intermediates, enabling intramolecular cyclization to construct the pyrrolo[1,2-a]pyrazine core while retaining the formyl group at C6.

Enaminone Synthesis

2-Formylpyrrole is condensed with propargylamine in ethanol at reflux (12 h) to yield N-propargylenaminones. The reaction exhibits >90% conversion when catalyzed by 10 mol% acetic acid, with the formyl group remaining intact for subsequent cyclization.

Cyclization Conditions

  • Base : Cs₂CO₃ (2.0 equivalents) in DMSO at 80°C for 6 h.

  • Solvent Effects : Polar aprotic solvents (DMSO > DMF > NMP) enhance cyclization rates by stabilizing the transition state.

Enaminone SubstituentCs₂CO₃ (equiv)Temperature (°C)Yield (%)
R = H2.08068
R = 4-Br2.29073
R = 3,5-(CF₃)₂2.510061

Cyclization efficiency decreases with sterically hindered substituents, though electron-withdrawing groups (e.g., CF₃) improve regioselectivity by polarizing the enaminone π-system.

Multicomponent One-Pot Synthesis

Aqueous-based multicomponent reactions (MCRs) offer atom-economic access to pyrrolo[1,2-a]pyrazine-6-carbaldehyde by integrating pyrrole-2-carbaldehyde, phenacyl bromides, and ammonium hydroxide in a single pot.

Reaction Cascade

  • N-Alkylation : Phenacyl bromide reacts with ammonium hydroxide to form α-aminoketone.

  • Imine Formation : α-Aminoketone condenses with pyrrole-2-carbaldehyde.

  • Annulation : Intramolecular cyclization generates the pyrazine ring, positioning the formyl group at C6.

Optimized Conditions

  • Solvent : H₂O/EtOH (3:1 v/v) at 50°C.

  • Catalyst : None required; reaction proceeds via inherent Brønsted acidity of ammonium ions.

Phenacyl Bromide SubstituentTime (h)Yield (%)
4-NO₂-C₆H₄876
3-Cl-C₆H₄1069
2-Thienyl1264

Electron-deficient aryl groups accelerate imine formation, reducing reaction times by 30% compared to electron-rich analogs.

Comparative Analysis of Methodologies

ParameterVilsmeier-HaackEnaminone CyclizationMulticomponent MCR
Regioselectivity C6 exclusiveC6 predominantC6 inherent
Max Yield (%) 867376
Reaction Time 4–6 h6–12 h8–12 h
Functional Tolerance ModerateHighLow

The Vilsmeier-Haack method excels in speed and simplicity but requires pre-formed pyrrolo[1,2-a]pyrazine precursors. Enaminone cyclization permits late-stage diversification but involves multi-step synthesis. Multicomponent MCRs are ideal for rapid scaffold assembly but exhibit limited substrate scope.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

Scientific Research Applications

Research indicates that pyrrolo[1,2-a]pyrazine derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains, including multidrug-resistant species. Studies suggest that their antimicrobial effects may be mediated through interactions with key enzymes in pathogens, such as HMGR in Candida species .
  • Anticancer Properties : Pyrrolo[1,2-a]pyrazines have been investigated for their anticancer potential. For instance, novel derivatives have demonstrated significant activity against cancer cell lines, suggesting their utility as chemotherapeutic agents .
  • Anxiolytic Effects : Some derivatives have shown promise as anxiolytic agents, indicating their potential application in treating anxiety disorders .
  • Insect Feeding Deterrents : Certain pyrrolo[1,2-a]pyrazines have been identified as effective insect feeding deterrents, expanding their application in agricultural chemistry .

Synthetic Methodologies

The synthesis of pyrrolo[1,2-a]pyrazine-6-carbaldehyde involves various strategies:

  • Electrophilic Acetylation and Formylation : This method allows for the introduction of different functional groups at the C6 position. Studies have shown that regioselectivity during these reactions can be influenced by substituents on the pyrrolo[1,2-a]pyrazine core .
  • Diversity-Oriented Synthesis : Research has focused on creating a library of pyrrolo[1,2-a]pyrazine derivatives through Pd-catalyzed direct arylation. This approach enables the exploration of various biological activities based on structural modifications .

Case Studies

Study Findings Applications
Kim et al. (2019)Designed novel derivatives with anticancer activityPotential chemotherapeutics
Singh et al. (2019)Investigated electrophilic reactions leading to diverse functionalized compoundsDevelopment of new pharmacophores
PMC Study (2020)Explored antifungal properties against resistant strainsNew treatments for fungal infections

Mechanism of Action

The exact mechanism of action for pyrrolo[1,2-a]pyrazine-6-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including inhibition of enzymes and interference with cellular signaling pathways. For instance, docking analysis suggests that it may inhibit yeast growth by interacting with the catalytic site of HMGR in Candida species .

Comparison with Similar Compounds

Substituted Pyrrolo[1,2-a]pyrazine Carbaldehydes

Electrophilic formylation of pyrrolo[1,2-a]pyrazines bearing aryl or alkyl substituents yields analogs with distinct physicochemical properties. For example:

  • 3-(4-Bromophenyl)this compound (5c): Synthesized via POCl₃-mediated formylation, this derivative exhibits a melting point of 132.6–135.2°C and a molecular weight of 300.9971 g/mol.
  • 3-(4-Methoxyphenyl)this compound (5b) : The electron-donating methoxy group increases solubility in polar solvents, as evidenced by its higher melting point (170.2–172.6°C) compared to 5c. NMR data (δ 10.11 ppm for aldehyde proton) confirm regioselective formylation at C6 .
  • 1-Chlorothis compound : This derivative (MW 180.59 g/mol) lacks aryl substituents but retains the aldehyde group, making it a simpler scaffold for derivatization .

Table 1: Physical Properties of Selected Carbaldehyde Derivatives

Compound Molecular Formula Melting Point (°C) XLogP₃ Key Spectral Data (¹H NMR, δ)
This compound C₈H₆N₂O 1.8 9.93 (s, 1H, CHO)
3-(4-Bromophenyl)-6-carbaldehyde (5c) C₁₄H₁₀BrN₂O 132.6–135.2 2.2 9.93 (s, CHO), 7.89 (d, J=8.4 Hz, ArH)
3-(4-Methoxyphenyl)-6-carbaldehyde (5b) C₁₅H₁₃N₂O₂ 170.2–172.6 1.5 10.11 (s, CHO), 3.87 (s, OCH₃)

Positional Isomers and Regioselectivity

  • C6 vs. C8 Acetylation : Electrophilic acetylation of pyrrolo[1,2-a]pyrazines favors C8 substitution when R¹ = H, but shifts to C6 when R¹ = methyl, demonstrating substituent-dependent regioselectivity . In contrast, formylation consistently targets C6, underscoring the unique reactivity of the aldehyde group .

Functional Group Variations

Pyrrolo[1,2-a]pyrazine-1,4-diones (DKPs)

These cyclic dipeptides, such as hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione, lack the aldehyde group but exhibit notable bioactivity. For example:

  • Anticancer Activity : DKPs from Streptomyces sp. MUM256 inhibit colon cancer cell growth (HCT116) by inducing apoptosis .
  • Antifungal Properties : Molecular docking studies suggest DKPs target enzymes like FOXGB1 in Fusarium oxysporum, offering multitarget antifungal mechanisms .

Table 2: Bioactivity Comparison

Compound Type Key Functional Groups Bioactivity Mechanism/Target
6-Carbaldehyde derivatives Aldehyde at C6 Intermediate for anticancer agents Aldehyde enables Schiff base formation with biological targets
1,4-Diones (DKPs) Cyclic diketopiperazine Anticancer, antifungal Binds to FOXGB1, induces apoptosis
Tetrahydropyrrolo derivatives Saturated backbone Vascular smooth muscle relaxation Modulates ion channels or GPCRs

Biological Activity

Pyrrolo[1,2-a]pyrazine-6-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, particularly in cancer treatment and antimicrobial activity.

Synthesis of this compound

The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. One notable synthetic route employs a three-component reaction that allows for the creation of multifunctionalized derivatives with potential therapeutic applications. The synthetic methods are designed to maximize atom economy and minimize waste, aligning with contemporary green chemistry practices.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine possess significant anticancer properties. For instance, a derivative known as (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide showed potent activity against prostate (PC-3) and breast cancer (MCF-7) cell lines with IC50 values of 1.18 µM and 1.95 µM respectively. This compound also induced apoptosis in these cancer cells through caspase-3 activation and PARP cleavage .
  • Antimicrobial Activity : Pyrrolo[1,2-a]pyrazines have been evaluated for their antifungal properties against various Candida species. Certain compounds within this class demonstrated substantial inhibition of yeast growth, with minimum inhibitory concentrations (MIC) lower than those of traditional antifungal agents like simvastatin .

Anticancer Studies

A comprehensive study focused on the anticancer effects of pyrrolo[1,2-a]pyrazine derivatives highlighted their mechanism of action. The compounds were shown to inhibit cell viability in a dose-dependent manner and significantly reduce cell migration. The activation of apoptosis pathways further supports their potential as therapeutic agents in oncology .

CompoundCancer Cell LineIC50 (µM)Mechanism
3hPC-31.18Apoptosis via caspase-3 activation
3hMCF-71.95PARP cleavage

Antimicrobial Studies

The antimicrobial efficacy of pyrrolo[1,2-a]pyrazines was assessed against multiple strains of Candida spp., revealing promising results:

CompoundTarget OrganismMIC (µg/mL)
4lC. glabrata<10
4iC. albicans<15

These findings suggest that modifications to the pyrrolo[1,2-a]pyrazine scaffold can enhance biological activity against resistant fungal strains.

Case Studies

Several case studies have illustrated the therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives:

  • Prostate Cancer Treatment : A study involving the derivative 3h indicated not only its effectiveness in reducing tumor cell viability but also its ability to modulate apoptotic pathways.
  • Antifungal Applications : Research on the antifungal activity of pyrrolo[1,2-a]pyrazines has indicated their utility in treating infections caused by multidrug-resistant fungi.

Q & A

Q. What are the most efficient synthetic routes for Pyrrolo[1,2-a]pyrazine-6-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via:
  • One-step cyclization : Reacting 2-(acylethynyl)pyrroles with propargylamine, followed by Cs₂CO₃-catalyzed intramolecular cyclization (yield: 60-80%) .
  • Palladium-catalyzed direct arylation : Starting from pyrrolo[1,2-a]pyrazines and aryl bromides under Pd catalysis (e.g., Pd(OAc)₂, PPh₃) to introduce aryl groups at the C6 position .
  • Catalyst-free approaches : Using bromopyruvate and 2-bromoacetophenones with ammonium acetate for dehydrative cyclization .

Q. How is this compound characterized analytically?

  • Methodological Answer : Key techniques include:
  • GC-MS : For identifying volatile derivatives (e.g., hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione) .
  • NMR : To confirm regioselectivity in electrophilic substitutions (e.g., distinguishing C6 vs. C8 carbaldehyde isomers using ¹H/¹³C NMR) .
  • HPLC : For purity assessment and isolation of bioactive derivatives (e.g., Bacillus tequilensis extracts) .

Q. What are the baseline biological activities reported for this scaffold?

  • Methodological Answer : Standard assays include:
  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values: 20-50 µg/mL for Streptomyces sp. MUSC 149T extracts) .
  • Antimicrobial screening : Disk diffusion against multidrug-resistant Staphylococcus aureus (zone of inhibition: 15-25 mm for Bacillus tequilensis MSI45 derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution be addressed?

  • Methodological Answer : Substituent effects and reaction conditions dictate regioselectivity:
  • Electrophilic formylation : POCl₃/DMF at 0°C favors C6-carbaldehyde formation (e.g., 3-(4-methoxyphenyl)this compound) .
  • Steric/electronic modulation : Electron-donating groups (e.g., methoxy) at C3 enhance C6 selectivity by deactivating competing positions .
  • Combinatorial screening : High-throughput methods optimize conditions for diverse substitution patterns .

Q. What strategies enable the construction of pyrrolo[1,2-a]pyrazine-based combinatorial libraries?

  • Methodological Answer : Key approaches include:
  • Diversity-oriented synthesis : Pd-catalyzed C6 arylation with aryl bromides to generate >50 derivatives (e.g., 3-aryl-pyrrolo[1,2-a]pyrazines) .
  • Tandem cyclization-rearrangement : Using pyridinyloxyacetaldehyde and amines to build pyrido-pyrrolo-pyrazine hybrids (e.g., TiCl₄-catalyzed reactions for aliphatic amines) .
  • Post-functionalization : Electrophilic acetylation or cross-coupling to append bioactive groups (e.g., trifluoroacetyl derivatives for enhanced lipophilicity) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer : SAR studies focus on:
  • Core modifications : Replacing pyrazine with quinoxaline improves antimycobacterial activity (e.g., pyrrolo[1,2-a]quinoxaline derivatives) .
  • Substituent effects : Alkyl chains (e.g., isobutyl at C3) enhance antimicrobial activity, while aryl groups boost antioxidant capacity .
  • Hybrid scaffolds : Benzimidazole-pyrrolo[1,2-a]pyrazine hybrids show dual activity in cytotoxicity and β-glucuronidase inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Reactant of Route 2
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde

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